molecular formula C10H19NO3 B567207 tert-Butyl 3-ethoxyazetidine-1-carboxylate CAS No. 1314985-57-3

tert-Butyl 3-ethoxyazetidine-1-carboxylate

Cat. No.: B567207
CAS No.: 1314985-57-3
M. Wt: 201.266
InChI Key: NUFDXEJEAPMNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-ethoxyazetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinone with ethyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a tert-butyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-ethoxyazetidine-1-carboxylate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethoxyazetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in ring-opening reactions, forming new bonds and creating complex structures .

Comparison with Similar Compounds

  • tert-Butyl 3-ethynylazetidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Uniqueness: tert-Butyl 3-ethoxyazetidine-1-carboxylate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties. This makes it more versatile in certain synthetic applications compared to its analogs .

Properties

IUPAC Name

tert-butyl 3-ethoxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-13-8-6-11(7-8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFDXEJEAPMNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718524
Record name tert-Butyl 3-ethoxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-57-3
Record name tert-Butyl 3-ethoxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.